molecular formula C9H15F2NO3 B1478152 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid CAS No. 2098047-35-7

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

Cat. No.: B1478152
CAS No.: 2098047-35-7
M. Wt: 223.22 g/mol
InChI Key: KKAXQEDOQSAWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with ethoxymethyl and difluoro groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Ethoxymethyl and Difluoro Groups: The ethoxymethyl and difluoro groups are introduced through substitution reactions using suitable reagents.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached via a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxymethyl and difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
  • 2-(2-(Ethoxymethyl)-4,4-dichloropyrrolidin-1-yl)acetic acid
  • 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propionic acid

Uniqueness

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is unique due to the presence of both ethoxymethyl and difluoro groups on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-2-15-5-7-3-9(10,11)6-12(7)4-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAXQEDOQSAWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 3
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.